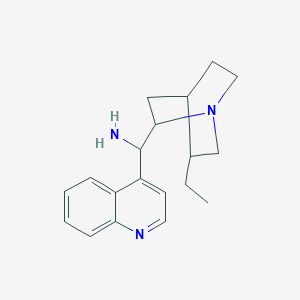

(9R)-10,11-Dihydrocinchonan-9-amine

Description

Historical Context and Significance of Cinchona Alkaloid Scaffolds in Organic Synthesis

The story of Cinchona alkaloids begins not in the chemistry laboratory, but in medicine. The bark of the Cinchona tree was the source of quinine (B1679958), the first effective treatment for malaria, a discovery dating back to the 17th century. wiley-vch.de Quinine and its related alkaloids, including quinidine (B1679956), cinchonine (B1669041), and cinchonidine, were isolated in the early 19th century. wiley-vch.de For over a century, their primary significance was medicinal. core.ac.uknih.govnih.gov

The transition of Cinchona alkaloids from medicine to chemistry, specifically to the realm of asymmetric synthesis, marked a paradigm shift. Their inherent chirality, a consequence of multiple stereocenters within their complex structure, made them ideal candidates for use as chiral ligands or organocatalysts. Early work in the late 20th century began to unlock this potential, but it was the development of the Sharpless asymmetric dihydroxylation in the late 1980s and early 1990s that catapulted Cinchona alkaloids to the forefront of asymmetric catalysis. wiley-vch.de This reaction, which uses derivatives of dihydroquinine and dihydroquinidine, allowed for the highly enantioselective synthesis of diols from olefins and remains a cornerstone of modern organic synthesis.

The success of the Cinchona alkaloid scaffold lies in its unique structural features. It possesses a quinoline (B57606) ring system and a quinuclidine (B89598) core, with key functional groups—a hydroxyl group at the C9 position and a vinyl or ethyl group—that can be readily modified. researchgate.net This "tunability" allows for the systematic alteration of the catalyst's steric and electronic properties to suit a wide range of reactions and substrates. wiley-vch.de The availability of pseudoenantiomeric pairs, such as quinine (and its derivatives) and quinidine (and its derivatives), provides convenient access to both enantiomers of a desired product, a significant advantage in synthesis. acs.org

Evolution of (9R)-10,11-Dihydrocinchonan-9-amine as a Privileged Chiral Motif

The initial success of Cinchona alkaloids as ligands in metal-catalyzed reactions paved the way for their use in organocatalysis, where the alkaloid derivative itself acts as the catalyst. A key evolutionary step was the modification of the C9 hydroxyl group. Recognizing the catalytic potential of primary amines, researchers developed methods to replace this hydroxyl group with an amino group, leading to the creation of 9-amino(9-deoxy) Cinchona alkaloids.

This compound, derived from cinchonine, is a prominent member of this class. The "(9R)" designation refers to the specific stereochemistry at the C9 position, which, along with the other stereocenters in the molecule, defines the chiral environment it creates. The "10,11-Dihydro" prefix indicates that the vinyl group of the parent cinchonine has been reduced to an ethyl group. This modification can enhance catalyst stability and, in some cases, improve enantioselectivity.

The development of this primary amine motif was a significant breakthrough. rsc.org These catalysts can activate substrates through the formation of enamines or iminium ions, mimicking the mechanisms of natural enzymes. Further evolution led to the attachment of hydrogen-bond donors, such as thiourea (B124793) or squaramide groups, to the C9-amine. rsc.orgacs.org This creates bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and exceptional levels of stereocontrol. rsc.org The primary amine of this compound serves as a versatile handle for creating these sophisticated, bifunctional organocatalysts.

Scope and Research Trajectories of this compound in Enantioselective Transformations

This compound and its derivatives have proven to be remarkably effective catalysts for a broad spectrum of enantioselective reactions. Their ability to induce high levels of stereoselectivity has made them indispensable tools for the synthesis of complex, chiral molecules.

One major area of application is in conjugate addition reactions, such as the Michael addition. For instance, a primary amine derived from a related Cinchona alkaloid has been shown to catalyze the addition of nitroalkanes to enones with excellent enantioselectivity (91-99% ee), demonstrating the power of this catalyst class for forming carbon-carbon bonds. dovepress.com

Table 1: Asymmetric Conjugate Addition of Nitroalkanes to Enones Data sourced from Liu et al. as cited in reference dovepress.com

| Enone Substrate | Nitroalkane | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Cyclohex-2-en-1-one | Nitromethane | 85 | 95 |

| Cyclopent-2-en-1-one | Nitromethane | 82 | 97 |

| (E)-4-phenylbut-3-en-2-one | Nitromethane | 75 | 91 |

| (E)-1,3-diphenylprop-2-en-1-one | Nitromethane | 92 | 99 |

Similarly, thiourea derivatives of these primary amines are highly effective in Mannich-type reactions. The synthesis of chiral β-amino esters, key structural motifs in many biologically active compounds, has been achieved with high yields and enantioselectivities using a catalyst derived from this compound's pseudoenantiomer. nih.gov

Table 2: Enantioselective Mannich-type Reaction for β-Amino Ester Synthesis Data selected from reference nih.gov

| Imine Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-PMP-benzothiophene-2-carbaldimine | Diethyl malonate | 81 | 98 |

| N-PMP-benzothiazole-2-carbaldimine | Diethyl malonate | 86 | >99 |

| N-PMP-5-chlorobenzothiophene-2-carbaldimine | Diethyl malonate | 78 | 97 |

The scope of these catalysts also extends to cycloadditions, aldol (B89426) reactions, and the synthesis of axially chiral compounds. acs.orgdovepress.comnih.gov For example, they have been employed in asymmetric Knoevenagel condensations to create enantioenriched olefins through a dynamic kinetic resolution pathway. acs.org Research continues to expand the utility of this compound and related structures. Current trajectories focus on developing more sophisticated bifunctional designs, such as squaramide-containing catalysts, to tackle more challenging transformations, including the desymmetrization of prochiral molecules and the construction of multiple stereocenters in a single step with high diastereoselectivity. acs.orgnih.gov The ongoing exploration of these catalysts promises the development of new, efficient, and environmentally friendly methods for synthesizing the complex chiral molecules that are vital to medicine, materials science, and agriculture.

Structure

3D Structure

Properties

IUPAC Name |

(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19H,2,8,10-12,20H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICGKKWNGWEQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 9r 10,11 Dihydrocinchonan 9 Amine and Its Functionalized Analogs

Stereoselective Synthetic Pathways to the Dihydrocinchonan-9-amine Core

The synthesis of the (9R)-10,11-Dihydrocinchonan-9-amine core with the desired stereochemistry at the C9 position is a critical first step in the development of derived organocatalysts. Several synthetic strategies have been developed to achieve this with high stereoselectivity.

Mitsunobu Reaction-Based Approaches and Subsequent Transformations

The Mitsunobu reaction is a powerful tool for the stereoinvertive conversion of alcohols to a variety of functional groups, including amines. wikipedia.orgnih.gov This reaction typically involves an alcohol, triphenylphosphine, and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry at the reacting center. wikipedia.orgresearchgate.net

In the context of synthesizing this compound, a common precursor is (9S)-10,11-dihydrocinchonidine, which possesses a hydroxyl group at the C9 position. By employing a nitrogen nucleophile, such as phthalimide (B116566) or hydrazoic acid, in a Mitsunobu reaction, the (9S)-alcohol can be converted to the corresponding (9R)-amino precursor with inversion of configuration. organic-chemistry.org Subsequent hydrolysis or reduction then yields the desired primary amine.

It is noteworthy that while the Mitsunobu reaction generally proceeds with inversion for most alcohols, the presence of the intramolecular tertiary amine in cinchona alkaloids can sometimes lead to retention of configuration. researchgate.net Careful selection of reaction conditions and nucleophiles is therefore crucial to ensure the desired stereochemical outcome. organic-chemistry.orgorganic-synthesis.com

Table 1: Key Reagents in Mitsunobu Reaction for Amine Synthesis

| Reagent | Function |

| Triphenylphosphine (PPh₃) | Activates the alcohol |

| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Oxidant |

| Phthalimide or Hydrazoic Acid (HN₃) | Nitrogen Nucleophile |

| (9S)-10,11-Dihydrocinchonidine | Starting Material (Alcohol) |

Reductive Amination and Nucleophilic Displacement Strategies

Reductive amination is another versatile method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org This one-pot reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by its in-situ reduction. masterorganicchemistry.comunimi.it To synthesize the primary this compound, a suitable ketone precursor can be reacted with ammonia, followed by reduction. However, controlling the formation of side products can be challenging.

A more controlled approach involves nucleophilic displacement reactions. Starting from a derivative of (9S)-10,11-dihydrocinchonidine where the hydroxyl group has been converted into a good leaving group (e.g., a tosylate or mesylate), a direct SN2 reaction with an azide (B81097) source (e.g., sodium azide) can be performed. This leads to the formation of a (9R)-azido intermediate with inversion of configuration. Subsequent reduction of the azide, for instance via a Staudinger reaction or catalytic hydrogenation, affords the target (9R)-amine.

Enantioselective Epimerization and Configuration Inversion at C9

Achieving the desired (9R) configuration at the C9 position is paramount for the catalytic activity of the resulting organocatalysts. While the aforementioned synthetic methods are designed to control this stereocenter, epimerization strategies can also be employed. In some cases, it may be more convenient to synthesize the (9S)-amine and then invert its configuration. This can be achieved through a sequence of reactions, such as N-acetylation, followed by an oxidation-reduction sequence or other methods known to invert stereocenters. However, direct and efficient methods for the epimerization of the C9-amine are less commonly reported and often require specific substrate and reaction design.

Derivatization and Structural Modification of this compound for Enhanced Performance

The primary amine of this compound serves as a versatile handle for the introduction of various functional groups, leading to the creation of bifunctional organocatalysts with enhanced reactivity and stereoselectivity.

Design and Synthesis of Bifunctional Organocatalysts (e.g., Thiourea (B124793), Squaramide Linkers)

A highly successful strategy in organocatalyst design involves the incorporation of a hydrogen-bond donating moiety, such as a thiourea or squaramide group, onto the cinchona alkaloid scaffold. beilstein-journals.orgnih.gov These bifunctional catalysts can activate both the nucleophile and the electrophile in a reaction, leading to highly organized transition states and excellent stereocontrol. pugetsound.edu

The synthesis of these catalysts typically involves the reaction of this compound with an appropriate isothiocyanate or a squaric acid derivative. researchgate.netrsc.org The resulting thiourea or squaramide-functionalized cinchona alkaloids have proven to be highly effective in a wide range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.gov The combination of the bulky, chiral cinchona backbone and the hydrogen-bonding capabilities of the thiourea or squaramide moiety is key to their success. nih.gov

Table 2: Common Linkers for Bifunctional Cinchona Organocatalysts

| Linker | Key Feature |

| Thiourea | Strong hydrogen-bond donor |

| Squaramide | Rigid and planar hydrogen-bond donor |

N-Substitution and Side-Chain Engineering for Stereocontrol

Further modifications to the this compound structure can be made at the nitrogen atom and the quinuclidine (B89598) side chain to fine-tune the catalyst's steric and electronic properties. N-substitution of the primary amine allows for the introduction of various alkyl or aryl groups, which can influence the catalyst's solubility, stability, and steric environment around the active site.

C9 Functionalization for Ligand and Catalyst Development

The strategic functionalization of the C9 position of this compound is a cornerstone in the development of novel ligands and catalysts. The introduction of a primary amine group at this position, with a specific spatial orientation, has proven to be highly effective in creating bifunctional catalysts capable of promoting a variety of asymmetric transformations with high stereoselectivity. nih.gov

Research has demonstrated that the conversion of the C9 hydroxyl group of the parent cinchona alkaloid into an amino group significantly enhances catalytic performance in certain reactions. nih.gov These 9-amino derivatives have been successfully employed as organocatalysts in a range of carbon-carbon bond-forming reactions. For instance, they have shown exceptional efficiency in the asymmetric Michael addition of various nucleophiles to enones, delivering high yields and enantioselectivities. capes.gov.br

Furthermore, these C9-amino cinchona alkaloids have been utilized in asymmetric aldol additions, particularly in aqueous media, showcasing their versatility and potential for greener chemical processes. youtube.com Their application extends to the asymmetric α-alkylation of glycine (B1666218) Schiff bases, where they have achieved excellent yields and high enantiomeric excess. nih.gov The success of these catalysts is often attributed to their ability to form well-defined supramolecular assemblies with the reactants, stabilized by non-covalent interactions, which effectively dictates the stereochemical outcome of the reaction. researchgate.net

The development of C9-functionalized cinchona alkaloids is an active area of research, with ongoing efforts to create new derivatives with tailored properties for specific catalytic applications. This includes the synthesis of hybrid molecules where peptides are attached to the C9-amino group, leading to novel chiral environments. nih.gov The conformational analysis of these derivatives is crucial for understanding their catalytic behavior and for the rational design of future catalysts. nih.gov

Table 1: Applications of C9-Functionalized this compound Derivatives in Asymmetric Catalysis

| Asymmetric Reaction | Catalyst Type | Substrate Scope | Typical Performance | Reference |

| Michael Addition | Polystyrene-supported 9-amino(9-deoxy)epi quinine (B1679958) derivative | Various nucleophiles and enones | Excellent conversion and enantioselectivity | capes.gov.br |

| Aldol Addition | Zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine | p-Nitrobenzaldehyde and cyclohexanone | Excellent catalytic properties in aqueous medium | youtube.com |

| α-Alkylation | 9-Amino-(9-deoxy)cinchona alkaloid-derived chiral phase-transfer catalysts | Glycine Schiff base | Yields: 92-99%, Enantioselectivities: 87-96% ee | nih.gov |

| Friedel-Crafts Alkylation | 9-Amino(9-deoxy)epi quinine | Indoles and α,β-unsaturated ketones | High stereoselectivity | researchgate.net |

Scalable Synthetic Approaches and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs necessitates the development of scalable and optimized synthetic routes. Researchers have focused on creating efficient procedures that are both economically viable and environmentally conscious.

Two primary approaches have been reported for the synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, which are direct precursors to the target compound. The first method involves a Mitsunobu reaction to introduce an azide group at the C9 position, followed by reduction. nih.gov This one-pot procedure has been successfully demonstrated on a 5-gram scale. nih.gov

A second, more scalable approach, has been developed and tested up to a 20-gram scale. nih.gov This method proceeds via the O-mesylation of the C9 hydroxyl group, followed by nucleophilic substitution with an azide, and subsequent reduction to the desired amine. nih.gov The reduction of the azide can be achieved using lithium aluminum hydride or through catalytic hydrogenation (Pd/C). nih.gov A key advantage of this second procedure is the potential for demethylation of related derivatives using an alkylthiolate, allowing for the use of less expensive starting materials like quinine and quinidine (B1679956). nih.gov

Table 2: Comparison of Synthetic Approaches for 9-Amino(9-deoxy)epi Cinchona Alkaloids

| Synthetic Approach | Key Steps | Reported Scale | Advantages | Reference |

| Approach 1 | Mitsunobu reaction (azide introduction), Reduction | 5-gram | One-pot procedure | nih.gov |

| Approach 2 | O-Mesylation, Azide substitution, Reduction (LiAlH4 or Pd/C hydrogenation) | 20-gram | More convenient for scale-up, potential use of less expensive starting materials | nih.gov |

Mechanism Driven Asymmetric Catalysis with 9r 10,11 Dihydrocinchonan 9 Amine Based Systems

Fundamental Activation Modes in Organocatalysis

The efficacy of (9R)-10,11-Dihydrocinchonan-9-amine and its derivatives in promoting asymmetric transformations stems from their ability to activate substrates through distinct, yet sometimes cooperative, catalytic cycles. These activation modes are primarily centered around non-covalent interactions and the formation of transient, reactive intermediates.

Hydrogen Bonding Activation

A key feature of organocatalysts derived from this compound is their capacity for hydrogen bonding. When functionalized with a hydrogen-bond donor group, such as a thiourea (B124793) or squaramide moiety, these catalysts can activate electrophiles by forming hydrogen bonds with atoms like oxygen or nitrogen. This interaction polarizes the electrophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and rendering it more susceptible to nucleophilic attack. The chiral environment created by the catalyst scaffold then directs the approach of the nucleophile, leading to an enantioselective outcome. This activation is crucial in reactions like the Michael addition, where the catalyst can simultaneously activate both the nucleophile and the electrophile.

Iminium and Enamine Catalysis

The primary amine group of this compound is pivotal for its role in iminium and enamine catalysis. nobelprize.org In iminium catalysis , the catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. nobelprize.org This process lowers the LUMO of the substrate, activating it towards attack by a nucleophile. nobelprize.org The steric bulk of the cinchona framework effectively shields one face of the iminium ion, dictating the stereochemistry of the addition.

Conversely, in enamine catalysis , the catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine. nobelprize.org This enamine is a nucleophilic species, with a raised HOMO (Highest Occupied Molecular Orbital), which can then react with an electrophile. nobelprize.org The stereochemical outcome of the reaction is controlled by the chiral environment of the catalyst, which directs the subsequent electrophilic attack. The ability to switch between these two modes is a powerful feature of primary amine-based cinchona alkaloid catalysts. nobelprize.org

Cooperative Catalysis with External Additives and Co-catalysts

The catalytic activity of this compound systems can be significantly enhanced through the use of external additives and co-catalysts. researchgate.net These additives can play multiple roles, from facilitating catalyst regeneration to participating directly in the activation of substrates. For instance, in certain reactions, an acidic co-catalyst can protonate the substrate or an intermediate, increasing its electrophilicity. In other cases, a basic additive might be used to deprotonate the nucleophile, increasing its reactivity. This cooperative approach allows for a finer tuning of the reaction conditions and can lead to improved yields and enantioselectivities. The synergy between the cinchona-based organocatalyst and a co-catalyst can enable transformations that are difficult to achieve with either component alone. researchgate.net

Enantioselective Carbon-Carbon Bond Forming Reactions

The activation modes described above have been successfully applied to a wide range of enantioselective carbon-carbon bond-forming reactions, two of which are highlighted below.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental method for forming carbon-carbon bonds. Organocatalysts based on this compound have proven to be highly effective in catalyzing enantioselective Michael additions. In a typical reaction, a bifunctional catalyst bearing a thiourea or squaramide group activates the Michael acceptor (e.g., an α,β-unsaturated ketone) through hydrogen bonding, while the basic amine moiety activates the Michael donor (e.g., a 1,3-dicarbonyl compound) through deprotonation. This dual activation brings the reactants into close proximity within a chiral environment, facilitating a highly stereoselective reaction.

For example, the enantioselective conjugate addition of 3-aryl-substituted oxindoles to methyl vinyl ketone has been successfully catalyzed by a binaphthyl-modified bifunctional organocatalyst derived from the cinchona alkaloid scaffold. nih.gov These reactions typically produce the corresponding Michael adducts, which contain a quaternary stereocenter, in high yields and with excellent enantioselectivities. nih.gov

| Catalyst System | Michael Donor | Michael Acceptor | Yield (%) | ee (%) |

| Binaphthyl-modified bifunctional organocatalyst | 3-Aryl-substituted oxindoles | Methyl vinyl ketone | High | up to 91 |

Aldol (B89426) Reactions

The aldol reaction is another cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl moiety. This compound and its derivatives can catalyze direct asymmetric aldol reactions through enamine catalysis. The catalyst reacts with a ketone to form a nucleophilic enamine, which then adds to an aldehyde. The stereochemical outcome of the reaction, controlling both the relative and absolute configuration of the two newly formed stereocenters, is dictated by the chiral environment of the catalyst.

While proline and its derivatives are more commonly associated with organocatalyzed aldol reactions, cinchona alkaloid-based catalysts have also been employed, often in combination with other catalytic species or additives to achieve high levels of stereocontrol. nih.govnih.gov These reactions can be sensitive to the reaction conditions, including the solvent and the presence of acidic or basic additives, which can influence the rate and selectivity of the transformation. scirp.org The development of catalytic systems that provide access to all four possible stereoisomers of the aldol product from the same set of reactants represents a significant advance in this area. nih.gov

| Catalyst System | Ketone | Aldehyde | Diastereomeric Ratio (dr) | ee (%) |

| Prolinamide-based catalyst | Acetone | 4-Nitrobenzaldehyde | - | up to 98 |

| Prolinamide-based catalyst | Cyclohexanone | Various aldehydes | up to 97:3 | up to 93 (anti) |

Mannich Reactions

The Mannich reaction, a cornerstone of carbon-carbon bond formation, involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. nih.gov The asymmetric variant of this reaction, particularly when catalyzed by chiral organocatalysts, provides a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals and natural products. nih.govru.nl While the broader class of cinchona alkaloids has been explored in Mannich reactions, specific data for this compound in a classical three-component Mannich reaction is not extensively documented in the surveyed literature. However, a closely related aza-Mannich type reaction, the enantioselective α-hydrazination of α-formyl amides, has been successfully catalyzed by a derivative, (8α, 9S)-6′-methoxycinchonan-9-amine trihydrochloride. nih.gov This reaction provides access to protected quaternized serines with high enantioselectivity. nih.gov

In this reported transformation, the primary amine catalyst reacts with the α-formyl amide to form an enaminone intermediate. nih.gov The chirality of the cinchona backbone then directs the facial attack of the aminating agent, di-tert-butyl azodicarboxylate (DtBAD), leading to the formation of the chiral product. nih.gov The study highlighted that the trihydrochloride salt of the cinchona amine catalyst was crucial for achieving high enantioselectivity, while the free amine or a thiourea derivative gave significantly lower stereocontrol. nih.gov

Table 1: Enantioselective α-Hydrazination of α-Formyl Amides Catalyzed by (8α, 9S)-6′-methoxycinchonan-9-amine trihydrochloride nih.gov

| Entry | α-Formyl Amide Substrate | Yield (%) | ee (%) |

| 1 | N-benzyl-N-methyl-2-formyl-2-phenylacetamide | 91 | 94 |

| 2 | N-benzyl-N-methyl-2-formyl-2-(4-methoxyphenyl)acetamide | 95 | 93 |

| 3 | N-benzyl-N-methyl-2-(4-chlorophenyl)-2-formylacetamide | 99 | 98 |

| 4 | N-benzyl-N-methyl-2-formyl-2-(naphthalen-2-yl)acetamide | 96 | 99 |

| 5 | N,N-dibenzyl-2-formyl-2-phenylacetamide | 92 | 98 |

Alkylation and Allylation Reactions

Asymmetric alkylation and allylation reactions are fundamental transformations for the construction of chiral carbon centers. Organocatalysis, particularly with chiral primary amines, has emerged as a powerful strategy for these reactions. While specific data on allylation reactions catalyzed by this compound were not prominent in the surveyed literature, its application in conjugate addition reactions, a form of alkylation, has been reported.

Derivatives of 9-amino(9-deoxy)epi-cinchona alkaloids have been utilized as bifunctional organocatalysts in the enantioselective Michael addition of dimethyl malonate to β-nitrostyrene. rsc.org In these systems, the amine moiety of the catalyst activates the malonate through deprotonation, while a hydrogen-bonding group at the C-9 position, such as a thiourea, activates the nitroolefin. This dual activation is key to achieving high enantioselectivity. The thiourea derivative of 9-amino(9-deoxy) epicinchonine was identified as a particularly effective catalyst for the addition of malonate esters to a variety of nitroolefins. rsc.org

Table 2: Enantioselective Michael Addition of Dimethyl Malonate to Nitroolefins Catalyzed by a 9-Amino(9-deoxy) epicinchonine Thiourea Derivative rsc.org

| Entry | Nitroolefin | Yield (%) | ee (%) |

| 1 | β-nitrostyrene | 98 | 95 |

| 2 | 4-chloro-β-nitrostyrene | 97 | 96 |

| 3 | 4-methyl-β-nitrostyrene | 98 | 94 |

| 4 | 2-chloro-β-nitrostyrene | 95 | 85 |

| 5 | (E)-2-(2-nitrovinyl)thiophene | 96 | 93 |

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the stereoselective synthesis of cyclic compounds. The use of chiral catalysts to control the enantioselectivity of these reactions is a major area of research. However, based on the performed searches, there is no specific information available on the use of this compound as a catalyst for cycloaddition reactions. While the broader class of cinchona alkaloids has been employed in various asymmetric transformations, their application in cycloadditions catalyzed by the specific primary amine this compound is not documented in the reviewed literature. Further research is required to explore the potential of this catalyst in this important class of reactions.

Enantioselective Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds in an enantioselective manner is of great importance in the synthesis of biologically active molecules and advanced materials. Chiral primary amines, including derivatives of this compound, have shown promise as organocatalysts for such transformations.

One notable example is the enantioselective α-sulfenylation of β-ketocarbonyls. dntb.gov.ua A simple chiral primary amine catalyst has been shown to be effective in the direct α-sulfenylation of both cyclic and acyclic β-ketocarbonyls, affording the corresponding products in good yields and with excellent enantioselectivities. dntb.gov.ua The reaction likely proceeds through the formation of a chiral enamine intermediate from the β-ketocarbonyl and the primary amine catalyst, which then attacks the electrophilic sulfur source in a stereocontrolled manner.

Additionally, cinchona alkaloids have been used to catalyze the enantioselective hydroxyamination of α-substituted-α-cyanoacetates with nitrosobenzene, demonstrating their utility in C-N bond formation. researchgate.net In these reactions, the cinchona alkaloid acts as a Brønsted base to deprotonate the cyanoacetate, and the resulting chiral ion pair guides the enantioselective attack on the nitrosobenzene. researchgate.net

Table 3: Enantioselective α-Sulfenylation of β-Ketocarbonyls Catalyzed by a Chiral Primary Amine dntb.gov.ua

| Entry | β-Ketocarbonyl Substrate | Electrophilic Sulfur Source | Yield (%) | ee (%) |

| 1 | 1,3-diphenylpropane-1,3-dione | N-(phenylthio)succinimide | 95 | 96 |

| 2 | 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione | N-(phenylthio)succinimide | 92 | 95 |

| 3 | 1-(4-chlorophenyl)-3-phenylpropane-1,3-dione | N-(phenylthio)succinimide | 96 | 97 |

| 4 | 2-acetylcyclohexanone | N-(phenylthio)succinimide | 85 | 92 (anti) |

| 5 | Ethyl 2-oxocyclohexanecarboxylate | N-(phenylthio)succinimide | 88 | 90 |

Catalyst Design Principles and Structure-Reactivity Relationships

The catalytic efficacy of this compound and its derivatives is intrinsically linked to their unique three-dimensional structure. The rigid cinchona framework provides a well-defined chiral environment that allows for effective stereocontrol in a variety of asymmetric transformations. The relationship between the catalyst's structure and its reactivity and selectivity is a key area of investigation for the rational design of new and improved organocatalysts. nih.gov

Computational studies have provided significant insights into how cinchona alkaloid-derived primary amines control enantioselectivity. For instance, in the asymmetric fluorination of cyclic ketones, the high facial selectivity is attributed to two main factors: the preferred conformation of the seven-membered ring formed by the enamine intermediate and the steric bulk of the quinoline (B57606) group at the C-9 position of the catalyst. acs.org The stereochemistry at both the C-8 and C-9 positions is crucial. When these two stereocenters have a 'like' configuration (e.g., both R), the bulky C-9 substituent occupies a more favorable equatorial position in the transition state, leading to a lower energy pathway and high enantioselectivity. acs.org A 'mismatched' configuration at C-8 and C-9 results in a less favorable transition state and lower enantioselectivity. acs.org

Furthermore, the absolute configuration of the C-9 stereocenter has been identified as a controlling element for the elution order in the chiral separation of amino acids using cinchona alkaloid-derived chiral stationary phases. nih.gov This highlights the critical role of the C-9 amine's spatial orientation in molecular recognition. The interactions responsible for chiral discrimination are often a combination of ion-pairing, π-π stacking, hydrogen bonding, and steric repulsion. nih.gov Understanding these subtle interactions is paramount for designing more effective catalysts based on the this compound scaffold for a wider range of asymmetric reactions.

Computational and Theoretical Investigations of 9r 10,11 Dihydrocinchonan 9 Amine Catalysis

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational investigations into organocatalysis, offering a balance between accuracy and computational cost. For the class of cinchona alkaloid primary amines, DFT studies are instrumental in mapping out entire reaction pathways, identifying key intermediates, and understanding the origins of stereoselectivity. nih.govnih.gov These studies model the catalyst, substrates, and any co-catalysts or additives to build a comprehensive picture of the reaction environment. nih.gov

Mechanistic studies on related cinchona primary amine catalysts have clarified how they control stereochemistry in various transformations. nih.govnih.gov For instance, in the asymmetric fluorination of cyclic ketones, DFT calculations have shown how the cinchona scaffold achieves high enantiofacial control. nih.govacs.org Similarly, in vinylogous desymmetrization reactions, DFT has been used to understand the reaction mechanism and the origins of atroposelectivity. nih.gov Although research may focus on derivatives like 9-amino(9-deoxy)epi-quinine, the fundamental principles of activation and stereocontrol are broadly applicable to the (9R)-10,11-Dihydrocinchonan-9-amine framework. nih.gov

Transition State Analysis and Energy Profiles

A critical application of DFT in catalysis is the location and analysis of transition state (TS) structures. The stereochemical outcome of a reaction is determined by the energy difference between the diastereomeric transition states leading to the possible enantiomers. Computational chemists calculate the geometries and energies of these transition states to predict and rationalize the observed enantioselectivity. nih.govacs.org

For example, in studies of asymmetric fluorination catalyzed by related cinchona primary amines, the energy difference (ΔΔG‡) between the transition states leading to the R and S products was calculated. nih.govacs.org A large energy difference corresponds to high enantiomeric excess (ee). In one case, a calculated energy difference of 7.1 kcal/mol was found to be in excellent agreement with the experimentally observed high enantioselectivity. nih.govacs.org These models highlight that stereocontrol often arises from subtle conformational preferences, such as the chair preference of a seven-membered ring in the transition state, which is stabilized by the catalyst's structure. nih.gov A stereochemical model based on these calculations can then be proposed to explain how the catalyst differentiates between the two enantiotopic faces of the substrate. nih.gov

Table 1: Key Factors in Transition State Stabilization by Cinchona Alkaloid Catalysts

| Influencing Factor | Description | Source |

|---|---|---|

| Conformational Control | The rigid cinchona backbone forces the substrate into a specific orientation within a chiral pocket. | dovepress.com |

| Hydrogen Bonding | The amine and other H-bond donor groups (if present) activate the electrophile and orient the nucleophile. | nih.gov |

| Steric Repulsion | Bulky groups on the catalyst scaffold, like the quinoline (B57606) ring, sterically block one approach of the substrate, favoring another. | nih.govnih.gov |

Intermediate Identification and Stability

Beyond transition states, DFT calculations are used to identify and assess the stability of reaction intermediates. In reactions catalyzed by primary amines, key intermediates often include enamines or dienamines, formed from the condensation of the catalyst with a carbonyl substrate. nih.gov

Computational studies on related systems have focused on the energetics of different possible dienamine isomers to determine the most likely reaction pathway. nih.gov In other mechanistic proposals, a crucial step involves the formation of a hydrogen-bonded complex between the catalyst and a reactant, such as an alcohol, which acts as the active species in a general base catalysis mechanism. nih.gov Identifying these intermediates and understanding their relative stabilities is essential for building an accurate mechanistic picture.

Role of Noncovalent Interactions and Hydrogen Bonding Networks

The catalytic power and stereodirecting ability of this compound and its congeners are fundamentally rooted in noncovalent interactions. benthamdirect.com The bifunctional nature of many cinchona catalysts allows them to activate both the nucleophile and the electrophile simultaneously through a network of hydrogen bonds. dovepress.com

The quinuclidine (B89598) nitrogen, being a strong base, typically interacts with the nucleophile (or a protonated substrate), while other hydrogen-bond donor sites on the catalyst scaffold interact with the electrophile. dovepress.com This creates a highly organized, chiral environment in the transition state. DFT studies allow for the precise mapping of these hydrogen-bonding networks, revealing how the catalyst brings the reactants together in a specific orientation that leads to the observed enantioselective transformation. nih.gov The dynamic behavior of these hydrogen-bond networks can also influence enantioselectivity.

Molecular Dynamics Simulations of Catalyst-Substrate/Reactant Assemblies

While DFT is excellent for studying static structures like intermediates and transition states, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the catalyst-substrate complex over time. MD simulations can be used to explore the conformational landscape of the catalyst and its interactions with substrates and solvent molecules, which can influence reactivity and selectivity. researchgate.net

By simulating the movement of atoms over a period of time, MD can help in understanding the conformational flexibility of the catalyst-substrate assembly, identifying stable binding modes, and exploring the role of solvent effects. ingentaconnect.com For complex, flexible systems, MD simulations can reveal important dynamic phenomena that might be missed by static DFT calculations, aiding in the refinement of mechanistic hypotheses.

Quantum Chemical Descriptors and Prediction of Enantioselectivity

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various electronic and structural properties of a molecule. In the context of catalysis, these descriptors can be correlated with experimental outcomes like yield and enantioselectivity.

A primary example of a powerful quantum chemical descriptor in this field is the calculated energy difference between diastereomeric transition states (ΔΔG‡). nih.govacs.org This value, derived from DFT calculations, directly predicts the enantiomeric ratio of the product and has been shown to agree well with experimental results for various reactions catalyzed by cinchona derivatives. nih.govacs.org By systematically calculating this descriptor for a range of substrates and catalyst variants, predictive models can be developed. This approach moves from rationalizing observed results to proactively predicting the outcome of new reactions.

Computational Screening and Catalyst Optimization Strategies

Computational methods are increasingly used not just for analysis but for the proactive design and optimization of catalysts. By leveraging computational screening, researchers can evaluate a large number of potential catalyst derivatives in silico to identify the most promising candidates for experimental synthesis and testing. researchgate.net

This process often involves:

Generating a Library: Creating a virtual library of catalyst analogues by modifying substituents on the core this compound scaffold.

Descriptor Calculation: Calculating key quantum chemical descriptors (like ΔΔG‡ for a model reaction) for each analogue.

Performance Prediction: Using the calculated descriptors to predict the catalytic performance (e.g., enantioselectivity).

Prioritization: Ranking the candidates to prioritize the most promising ones for synthesis.

Studies on structure-activity and structure-selectivity relationships, where substituents at various positions of the cinchona alkaloid are systematically modified, provide the foundational data for such screening efforts. nih.govresearchgate.net This synergy between computational prediction and experimental validation accelerates the discovery of new, highly efficient, and selective catalysts. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 9-amino(9-deoxy)epi-quinine |

| DHQD-PHN |

| Quinine (B1679958) |

| Cinchonidine |

| Quinidine (B1679956) |

| Cinchonine (B1669041) |

| Benzenesulfonimidamide |

Theoretical Basis for Chiral Recognition and Induction

The remarkable ability of this compound to induce stereoselectivity in chemical reactions is fundamentally rooted in its three-dimensional structure and its capacity to form well-organized transition states with substrate molecules. Computational studies, primarily employing Density Functional Theory (DFT), have become instrumental in elucidating the intricate mechanisms of chiral recognition and induction by the broader class of cinchona alkaloid-derived primary amines. While specific, detailed research findings and data tables exclusively for this compound are not extensively available in publicly accessible literature, the principles derived from studies of closely related analogues, such as 9-amino(9-deoxy)epi-quinine, provide a robust framework for understanding its catalytic behavior.

At the heart of chiral induction is the formation of a transient, diastereomeric complex between the chiral catalyst and the prochiral substrate. The differing stabilities of these diastereomeric transition states dictate the stereochemical outcome of the reaction. The lower the energy of a transition state leading to a particular stereoisomer, the faster that stereoisomer is formed, resulting in its predominance in the final product mixture.

Key to the catalytic cycle is the formation of an enamine or iminium ion intermediate through the condensation of the primary amine group of the catalyst with a carbonyl group of the substrate. This intermediate then engages with the other reactant in a highly organized, non-covalent network of interactions within the transition state.

Several factors, elucidated through computational models of related cinchona amines, are critical in establishing this stereochemical control:

Conformational Rigidity and Catalyst Conformation: Cinchona alkaloids like this compound possess a conformationally rigid quinuclidine core. Theoretical calculations have shown that these catalysts predominantly exist in specific low-energy conformations, often described as 'open' or 'closed', which depend on the spatial relationship between the quinoline and quinuclidine rings. This pre-organization minimizes the entropic penalty of forming a well-defined transition state and creates a specific chiral pocket around the active site.

Hydrogen Bonding: The amine group and other functionalities on the catalyst, such as the quinoline nitrogen, can act as hydrogen bond donors and acceptors. These hydrogen bonds are crucial for orienting the substrate relative to the catalyst's chiral scaffold. For instance, in reactions involving an acidic co-catalyst, a hydrogen-bonding network can bridge the catalyst and the substrate, leading to highly ordered, cyclic transition states that enhance stereoselectivity. nih.gov

Steric Hindrance: The bulky quinoline and quinuclidine groups create significant steric hindrance. This steric clashing effectively blocks one of the two prochiral faces of the enamine or iminium intermediate from attack by the incoming reagent. The favored reaction pathway is the one where the reagent approaches from the less sterically encumbered face, as dictated by the catalyst's conformation.

Dispersion Forces: Recent computational studies have highlighted the critical role of non-covalent interactions, specifically London dispersion forces, in stabilizing the favored transition state. nih.gov These weak, attractive forces between the catalyst's aromatic quinoline ring and the substrate can provide a subtle but decisive energetic advantage to one diastereomeric transition state over the other, thereby influencing the enantiomeric excess of the product.

Advanced Structural Elucidation and Conformational Analysis of 9r 10,11 Dihydrocinchonan 9 Amine and Its Catalytic Complexes

X-ray Crystallographic Analysis of Cinchonan-9-amine Scaffolds and Derivatives

These studies reveal a rigid quinuclidine (B89598) core and a quinoline (B57606) moiety connected by a crucial C9-C4' single bond. The relative orientation of these two fragments is a key determinant of the catalyst's conformational landscape. In the solid state, cinchona alkaloids typically adopt one of two major conformations: an "open" or a "closed" form, which differ primarily in the torsion angle of the C9-O-C1' bond (in the case of the parent alkaloids) or the equivalent C9-N bond in amine derivatives. The specific packing forces within the crystal lattice can influence which conformer is observed. Analysis of various derivatives provides a foundational understanding of the steric and electronic parameters that govern the geometry around the catalytically active C9 position.

Table 1: Representative Crystallographic Data for Cinchona Alkaloid Scaffolds This table is a representation of typical data and not specific to (9R)-10,11-Dihydrocinchonan-9-amine.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| C9-C4' Bond Length | 1.53 - 1.55 Å | Connects the quinoline and quinuclidine moieties. |

| Quinuclidine N-Bridgehead Geometry | Pyramidal | Influences the basicity and steric environment. |

| C8-C9-C4'-C5' Torsion Angle | Varies significantly | Defines the "open" vs. "closed" conformation. |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking | Dictates crystal packing and can influence conformation. |

**5.2. Spectroscopic Investigations of Conformation and Chiral Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of catalysts and their interactions with substrates in solution, which more closely mimics reaction conditions. wiley.com Techniques like 1H and 13C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the context of this compound catalysis, NMR is crucial for elucidating the mechanism of action. For instance, in situ NMR studies can monitor the progress of a reaction, identify key intermediates, and detect the formation of catalyst-substrate complexes. wiley.comnih.gov By observing changes in chemical shifts upon addition of a substrate, researchers can map the binding site and infer the geometry of the transition state.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful. NOESY experiments can detect through-space interactions between protons that are close to each other, providing critical information about the conformation of the catalyst and the relative orientation of the bound substrate. This data is vital for rationalizing the observed enantioselectivity, as it can reveal the specific interactions that favor the formation of one enantiomer over the other. Dynamic NMR (DNMR) techniques can also be used to study the rates of conformational exchange, providing insight into the flexibility of the catalyst-substrate complex.

The inherent chirality of this compound is the source of its ability to induce stereoselectivity. Chiroptical techniques, namely optical rotation and circular dichroism (CD), are essential for characterizing this chirality. arxiv.orgubc.ca

Optical rotation measures the rotation of plane-polarized light as it passes through a chiral sample. ubc.ca The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used, the temperature, and the solvent. For this compound, the sign and magnitude of the optical rotation confirm the absolute configuration of the enantiomer being used. It serves as a fundamental quality control parameter. researchgate.net

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. ubc.ca A CD spectrum provides more detailed structural information than optical rotation alone. The electronic transitions of the quinoline chromophore in the cinchonan (B1244166) scaffold are sensitive to the chiral environment, giving rise to a characteristic CD spectrum. The shape and sign of the Cotton effects in the CD spectrum can be correlated with the conformation of the molecule, particularly the relative orientation of the quinoline and quinuclidine rings. semanticscholar.orgaps.org Any changes in the CD spectrum upon addition of a substrate can also provide evidence of binding and induced conformational changes in the catalyst.

Table 2: Chiroptical Properties of Cinchona Alkaloid Derivatives This table presents typical data ranges and interpretations.

| Technique | Measurement | Interpretation |

|---|---|---|

| Optical Rotation | Specific Rotation [α] | Confirms bulk enantiomeric purity and identity. |

| Circular Dichroism (CD) | Molar Ellipticity [θ] vs. Wavelength | Provides information on molecular conformation and the chiral environment of chromophores. |

| Cotton Effect | The sign and intensity can be related to specific stereochemical features and electronic transitions. |

Conformational Dynamics and Their Impact on Enantioselectivity

The catalytic efficacy of this compound is not solely dependent on its static structure but is profoundly influenced by its conformational dynamics. The molecule is not locked into a single shape but exists as an equilibrium of different conformers in solution. The key rotational freedom is around the C9-C4' bond, leading to distinct spatial arrangements of the quinoline and quinuclidine moieties.

Computational studies, often in conjunction with experimental data from NMR, have identified several low-energy conformers. The relative populations of these conformers can be influenced by the solvent, temperature, and the presence of a substrate. The "active" conformation, the one that preferentially binds the substrate to form the lowest energy transition state leading to the major enantiomer, may not be the most stable conformer in the absence of the substrate.

The Curtin-Hammett principle is often invoked in this context: the enantioselectivity of the reaction depends on the difference in the free energies of the diastereomeric transition states, not on the ground-state populations of the catalyst conformers. Understanding the conformational landscape is therefore critical to building accurate models of the transition state assembly that correctly predict the stereochemical outcome of a reaction.

Supramolecular Aggregation and Self-Assembly Phenomena

In certain solvents and at higher concentrations, cinchona alkaloid derivatives can participate in supramolecular aggregation and self-assembly. These phenomena are typically driven by non-covalent interactions, such as hydrogen bonding involving the amine group and the quinuclidine nitrogen, as well as π-π stacking between the quinoline rings.

Such aggregation can have a significant impact on the catalytic process. In some cases, aggregation can lead to catalyst deactivation or a decrease in enantioselectivity due to the sequestration of the active monomeric catalyst. This is often referred to as a negative non-linear effect, where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the catalyst.

Conversely, some catalytic systems may operate through cooperative mechanisms where a dimeric or oligomeric species is the active catalyst. In such scenarios, self-assembly is a prerequisite for catalysis. Investigating these aggregation phenomena often requires concentration-dependent studies using techniques like NMR, vapor pressure osmometry, or diffusion-ordered spectroscopy (DOSY) to identify the presence and nature of higher-order species in solution. Understanding these self-assembly processes is crucial for optimizing reaction conditions and ensuring reproducibility.

Development and Application of 9r 10,11 Dihydrocinchonan 9 Amine in Advanced Catalytic Systems

Immobilization of (9R)-10,11-Dihydrocinchonan-9-amine for Heterogeneous Catalysis

The heterogenization of homogeneous catalysts, such as this compound, is a critical area of research aimed at combining the high activity and selectivity of these catalysts with the practical advantages of solid-phase systems. Immobilization facilitates catalyst recovery and reuse, simplifies product purification, and enables the use of these catalysts in continuous flow processes.

Polymer-Supported and Solid-Phase Catalysts

The anchoring of this compound onto polymeric supports is a widely explored strategy to create robust and recyclable catalytic systems. magtech.com.cn Polystyrene-based resins, such as Merrifield resin, are common choices due to their chemical inertness, mechanical stability, and ease of functionalization. rsc.orgresearchgate.net

The immobilization process typically involves the covalent attachment of the cinchona alkaloid derivative to the polymer backbone. This can be achieved through various synthetic methodologies. One common approach is the "click" chemistry reaction, which offers high efficiency and functional group tolerance. For instance, an azide-functionalized polymer can be reacted with an alkyne-modified this compound to form a stable triazole linkage.

The performance of these polymer-supported catalysts is influenced by several factors, including the nature of the polymer support, the length and type of the linker connecting the catalyst to the support, and the catalyst loading. The goal is to create a microenvironment around the catalytic site that mimics the homogeneous system while ensuring the stability and accessibility of the catalyst.

| Catalyst System | Support | Reaction Type | Recyclability | Reference |

| Polystyrene-supported Cu(II)-i-Pr-Box | Merrifield Resin | Asymmetric Friedel–Crafts alkylation | Up to 5 cycles with no significant loss in activity | researchgate.net |

| Polymer-supported dimeric cinchona alkaloid | Not specified | Asymmetric α-amination | High enantioselectivity after 100 cycles | thieme-connect.de |

Metal-Organic Framework (MOF) Integration

Metal-Organic Frameworks (MOFs) have emerged as a promising platform for the immobilization of catalysts due to their high porosity, large surface area, and tunable structures. nih.govnih.govmdpi.com The integration of this compound into MOFs can be achieved through several strategies.

One method is the post-synthetic modification of a pre-formed MOF, where the amine is covalently attached to the organic linkers of the framework. Another approach involves the de novo synthesis of a MOF using a functionalized cinchona alkaloid derivative as a building block. This allows for the precise positioning of the catalytic sites within the MOF structure.

The well-defined porous structure of MOFs can offer significant advantages for catalysis. The pores can act as nanoreactors, potentially influencing the selectivity of the reaction by confining the substrates and transition states. Furthermore, the framework can protect the catalytic sites from deactivation, leading to enhanced stability and longevity of the catalyst. The crystalline nature of MOFs also allows for detailed structural characterization, providing insights into the catalyst-support interactions and the reaction mechanism.

Flow Chemistry and Continuous Manufacturing Applications

The application of immobilized this compound in flow chemistry represents a significant advancement in the implementation of continuous manufacturing processes in organic synthesis. thieme-connect.demdpi.com Flow reactors, typically packed-bed reactors filled with the polymer-supported catalyst, offer numerous advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for automation and process intensification. thieme-connect.de

In a typical setup, a solution of the reactants is continuously passed through the heated or cooled reactor containing the immobilized catalyst. The product stream emerging from the reactor is collected, and the desired product is isolated after solvent removal. This continuous operation allows for the efficient synthesis of large quantities of the target molecule with a small reactor footprint.

| Feature | Advantage in Flow Chemistry |

| Immobilized Catalyst | Easy separation of catalyst from product stream, enabling continuous operation. |

| Precise Control | Accurate control of temperature, pressure, and residence time, leading to higher yields and selectivities. |

| Enhanced Safety | Small reaction volumes minimize the risks associated with hazardous reagents and exothermic reactions. |

| Scalability | Production can be easily scaled up by extending the operation time or by using multiple reactors in parallel. |

Tandem and Cascade Catalytic Processes

Tandem and cascade reactions, where multiple chemical transformations occur in a single pot without the isolation of intermediates, represent a highly efficient and atom-economical approach to complex molecule synthesis. This compound and its derivatives can act as effective organocatalysts in such processes. rsc.org

The development of tandem reactions involving this chiral amine allows for the rapid construction of molecular complexity from simple starting materials. For example, a reaction sequence could be initiated by a Michael addition catalyzed by the cinchona alkaloid, followed by an intramolecular aldol (B89426) condensation or cyclization, all occurring in a concerted fashion.

The success of these tandem processes relies on the ability of the catalyst to promote each step of the reaction sequence efficiently and selectively. The catalyst must remain active throughout the entire process and should not interfere with the subsequent transformations. The use of immobilized this compound in these reactions would further enhance their utility by simplifying the work-up procedure and allowing for catalyst recycling.

Application as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

In addition to its role as an organocatalyst, this compound can serve as a valuable chiral ligand in a variety of metal-catalyzed asymmetric reactions. mit.edumdpi.com The nitrogen atoms within the quinuclidine (B89598) core and the quinoline (B57606) ring system, along with the primary amine group at the C9 position, can effectively coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in the catalyzed transformation.

These cinchona alkaloid-based ligands have been successfully employed in a range of metal-catalyzed reactions, including but not limited to:

Asymmetric Hydrogenation: The transfer of hydrogen to a prochiral substrate.

Asymmetric Dihydroxylation: The conversion of an alkene to a chiral diol.

Asymmetric Amination: The introduction of an amino group to a molecule.

Carbon-Carbon Bond Forming Reactions: Such as asymmetric allylic alkylations and Heck reactions. mdpi.com

The modular nature of the cinchona alkaloid scaffold allows for fine-tuning of the ligand's steric and electronic properties to optimize the catalytic performance for a specific reaction. The immobilization of these metal complexes containing this compound as a ligand onto solid supports further expands their applicability, particularly in industrial settings where catalyst recovery and reuse are paramount. researchgate.net

| Metal | Reaction Type | Ligand Type |

| Rhodium, Ruthenium | Asymmetric Hydrogenation | Chiral phosphine-cinchona alkaloid hybrids |

| Osmium | Asymmetric Dihydroxylation | Cinchona alkaloid derivatives |

| Palladium | Asymmetric Allylic Alkylation | Chiral phosphine-cinchona alkaloid hybrids |

| Copper | Asymmetric Friedel-Crafts Reaction | Chiral bis(oxazoline)-cinchona alkaloid conjugates |

Future Perspectives and Emerging Challenges in 9r 10,11 Dihydrocinchonan 9 Amine Research

Expansion to Novel Reaction Classes and Substrate Scope

A primary focus for the future of (9R)-10,11-Dihydrocinchonan-9-amine catalysis is the expansion of its application to new reaction types and a broader range of substrates. While Cinchona-derived primary amines have proven highly effective in reactions like Michael additions, aldol (B89426) reactions, and electrophilic fluorinations, there is considerable room for growth. nih.govdovepress.comacs.orgescholarship.org

Future work will likely target more complex cycloadditions, cascade reactions, and the functionalization of less reactive substrates. dovepress.com Research has already shown the utility of modified Cinchona alkaloids in various cycloaddition reactions, including [2+2], [3+2], and [4+2] variants, a domain that was less common a decade ago. dovepress.com The development of bifunctional catalysts, incorporating hydrogen-bond-donating moieties like thiourea (B124793) or squaramide alongside the primary amine, has been a key strategy. dovepress.comnih.gov These bifunctional systems can activate both the nucleophile and the electrophile simultaneously, opening up new mechanistic pathways and enhancing reactivity for challenging substrates. nih.gov

A significant challenge lies in the catalytic functionalization of sterically hindered carbonyl compounds, a task where traditional organocatalysts often fail. acs.org Cinchona-derived primary amines have shown superior efficacy in this area, and future developments will aim to build on this success. rsc.orgacs.org For instance, the asymmetric α-fluorination of cyclic ketones, a difficult transformation, has been successfully achieved with high enantioselectivity using these catalysts. nih.gov Computational studies are proving crucial in this area, providing insights into the transition states that govern enantioselectivity and helping to rationalize the catalyst's control over the reaction. nih.govacs.orgnih.gov By understanding these mechanisms, researchers can rationally design catalysts for an even wider array of substrates and reaction types.

Table 1: Selected Asymmetric Reactions Catalyzed by Cinchona-Derived Primary Amines

| Reaction Type | Catalyst Type | Substrates | Key Finding | Reference(s) |

| Aldol Reaction | Quinine-derived primary amine | Isatins and aldehydes | Formation of an enamine intermediate, with a cocatalyst protonating the quinuclidine (B89598) nitrogen to activate the substrate via H-bonding. | dovepress.com |

| aza-Henry Reaction | Modified Cinchona-alkaloid | N-Boc-substituted isatin (B1672199) imines and nitroalkanes | A proposed ternary complex between the catalyst and substrates facilitates the reaction. | dovepress.com |

| a-Fluorination | Quinidine-derived primary amine | Cyclic ketones | High enantioselectivity is achieved through a well-defined chair-like seven-membered ring transition state. | nih.govacs.org |

| Epoxidation | Cinchona alkaloid-derived primary amine | α,β-Unsaturated carbonyl compounds | Highly enantioselective epoxidation and hydroperoxidation using aqueous hydrogen peroxide as the oxidant. | acs.org |

Integration with Photoredox and Electrochemistry for Sustainable Synthesis

A major frontier in modern organic synthesis is the integration of organocatalysis with other activation modes, such as photoredox catalysis and electrochemistry, to promote novel and sustainable transformations. Visible light is an abundant, renewable, and non-polluting energy source, making its use in catalysis a key "green" objective. rsc.org While the combination of this compound with these technologies is still an emerging area, the potential is substantial.

The goal is to merge the stereocontrolling ability of the chiral amine catalyst with the single-electron transfer (SET) capabilities of a photocatalyst or an electrode. This dual activation strategy could enable reactions that are not feasible through traditional thermal methods. For example, the generation of radical intermediates under photoredox or electrochemical conditions could be coupled with enantioselective trapping orchestrated by the Cinchona catalyst.

Research into the electrochemical behavior of Cinchona alkaloids has shown that they readily adsorb onto platinum electrode surfaces. nih.gov This strong adsorption affinity could be harnessed to create modified electrodes where the catalyst is immobilized, facilitating electro-organocatalytic reactions with simplified workup and catalyst recovery. nih.gov The cathodic reduction of Cinchona alkaloid solutions can lead to the stable deposition of an organic film on the electrode, a phenomenon that could be exploited for designing robust catalytic systems. nih.gov The challenge will be to maintain high catalytic activity and enantioselectivity at the electrode-solution interface and to prevent catalyst degradation under oxidative or reductive conditions.

Exploration of Bio-inspired Catalysis and Enzyme Mimicry

Enzymes are masters of catalysis, achieving remarkable efficiency and selectivity within complex biological environments. A significant future direction in catalyst design is to mimic the principles of enzymatic catalysis. researchgate.net Cinchona alkaloids, being natural products themselves, are ideal starting points for developing bio-inspired catalysts. wikipedia.org Their scaffold provides a rigid backbone onto which functional groups can be precisely positioned to create an active site that mimics an enzyme's binding pocket. nih.gov

One successful strategy has been the development of dimeric or even trimeric Cinchona alkaloid catalysts, where multiple alkaloid units are linked together. nih.govsigmaaldrich.commdpi.com These larger structures can create well-defined chiral pockets that envelop the substrate, leading to enhanced enantioselectivity through a more enzyme-like binding model. nih.gov This approach has been particularly effective in phase-transfer catalysis for the synthesis of α-amino acid derivatives. sigmaaldrich.com

Future research will focus on creating more sophisticated mimics. This includes designing catalysts with extended hydrogen-bonding networks to stabilize transition states or incorporating secondary functional groups that can participate in proton relays, similar to those found in enzymes. researchgate.net The ultimate goal is to replicate the key features of an enzyme's active site, such as its specific three-dimensional geometry and charge distribution, to optimize substrate binding and accelerate the desired transformation with unparalleled selectivity. researchgate.net

Q & A

Basic: What are the key synthetic routes for (9R)-10,11-Dihydrocinchonan-9-amine, and how can reaction conditions be optimized for higher enantiomeric purity?

Methodological Answer:

The synthesis of this compound typically involves catalytic hydrogenation or asymmetric reduction of cinchona alkaloid precursors. For example, dihydro derivatives of methoxycinchonan-amines are synthesized via hydrogenation under controlled pressure and temperature, as seen in analogous protocols for related compounds like (8α,9R)-6’-Methoxycinchonan-9-amine trihydrochloride . Optimization strategies include:

- Catalyst selection : Use of chiral catalysts (e.g., Pd/C or Rh-based systems) to enhance enantioselectivity.

- Solvent systems : Polar aprotic solvents (e.g., methanol/water mixtures) improve yield and reduce byproducts.

- Temperature control : Lower temperatures (0–25°C) minimize racemization.

- Purification : Column chromatography or recrystallization in acidic conditions (e.g., HCl) to isolate the trihydrochloride form .

Advanced: How does the stereochemical configuration at the 9R position influence the compound's interaction with chiral catalysts in asymmetric synthesis?

Methodological Answer:

The 9R configuration induces distinct spatial arrangements that affect binding affinity and transition-state stabilization in catalytic processes. For example:

- Hydrogen-bonding interactions : The 9R amine group can coordinate with metal catalysts (e.g., Ru or Pd), altering enantioselectivity in hydrogenation reactions .

- Steric effects : The dihydro backbone reduces steric hindrance compared to non-hydrogenated analogs, enabling access to bulkier substrates.

- Comparative studies : Use circular dichroism (CD) spectroscopy or X-ray crystallography (as in ) to correlate stereochemistry with catalytic performance .

Basic: Which analytical techniques (e.g., HPLC, TLC) are most effective for characterizing this compound, and what solvent systems are recommended?

Methodological Answer:

- HPLC : Reverse-phase C18 or Zorbax C8 columns with mobile phases like acetonitrile/0.1% trifluoroacetic acid (TFA) resolve enantiomers and detect dihydro derivatives. Retention times can be compared to standards (e.g., trihydrochloride forms in ) .

- TLC : Silica gel plates with chloroform/methanol/ammonia (90:10:1) ratios separate diastereomers. Visualization under UV (254 nm) or iodine vapor is effective .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C20H25N3O·3HCl, FW: 432.81) and isotopic patterns .

Advanced: What strategies can resolve contradictions in reported biological activity data for dihydrocinchonan derivatives across different studies?

Methodological Answer:

- Source validation : Cross-check purity data (e.g., ≥90% by HPLC in vs. 89.5–110.5% in ) and storage conditions (e.g., cold storage prevents degradation) .

- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO concentration ≤0.1%).

- Meta-analysis : Apply statistical tools (e.g., regression coefficients in ) to isolate confounding variables like haplotype interactions or batch effects .

Basic: What are the primary solubility and stability challenges of this compound under varying pH conditions, and how can they be mitigated?

Methodological Answer:

- Solubility : The free base form is poorly water-soluble but dissolves in acidic buffers (pH <3) as a hydrochloride salt .

- Stability :

Advanced: How do computational methods (e.g., DFT) predict the reactivity of the 9R stereoisomer compared to its enantiomers in catalytic applications?

Methodological Answer:

- DFT modeling : Calculate energy barriers for transition states in asymmetric hydrogenation. The 9R configuration may lower activation energy due to favorable π-π stacking with aromatic substrates .

- Molecular docking : Simulate interactions with chiral catalysts (e.g., BINAP-Ru complexes) to predict enantiomeric excess (ee). Validate with experimental ee data from HPLC .

- Charge distribution analysis : Use electrostatic potential maps to identify nucleophilic/electrophilic sites influenced by the dihydro moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.